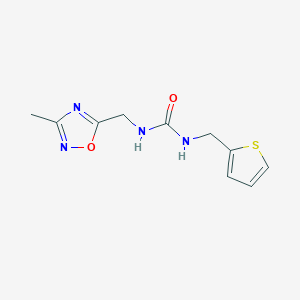

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea features a urea backbone substituted with a 3-methyl-1,2,4-oxadiazole ring and a thiophen-2-ylmethyl group. Its structure combines heterocyclic motifs known for bioactivity: the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity , while the thiophene moiety may enhance lipophilicity and interactions with aromatic biological targets . This dual functionality positions it as a candidate for therapeutic exploration, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-7-13-9(16-14-7)6-12-10(15)11-5-8-3-2-4-17-8/h2-4H,5-6H2,1H3,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVKGRPTFLIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the thiophene ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.

Formation of the urea moiety: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole or thiophene rings are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and catalysts under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield reduced thiophene derivatives.

Scientific Research Applications

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Interfering with cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

- BJ52811 (1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea): Shares the urea core and 3-methyl-1,2,4-oxadiazol-5-ylmethyl substituent but replaces the thiophen-2-ylmethyl group with a 4-methoxyphenylmethyl group.

- Compound 14 (1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea) :

Incorporates a pyrrolidine-linked oxadiazole and a biphenyl group. The rigid pyrrolidine spacer may enhance target selectivity, while the biphenyl substituent could improve hydrophobic interactions in binding pockets .

Analogs with Thiophene Derivatives

- BJ52801 (1-Benzyl-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea) :

Retains the thiophene group but replaces the oxadiazole with a benzyl-cyclopropylmethyl chain. The cyclopropane ring introduces steric constraints, which may reduce conformational flexibility compared to the oxadiazole-containing target compound . - Compound 7d (1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenylhydrazono-3-benzoylurea): Features a tetrahydrobenzo[b]thiophene scaffold with ester and benzoyl groups. The extended aromatic system may enhance π-π stacking interactions but could reduce metabolic stability relative to the simpler thiophen-2-ylmethyl group in the target compound .

Physicochemical Data

Biological Activity

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with thiophenes in the presence of appropriate coupling agents. The methodology may vary slightly depending on the specific substituents and desired purity levels.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and urea moieties exhibit significant anticancer properties. For instance, a related compound demonstrated an IC value of 67.4 nM against indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy . The mechanism of action often involves inhibition of tumor cell proliferation and induction of apoptosis.

The proposed mechanism for the anticancer activity includes:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

- Immunomodulatory Effects : By inhibiting IDO1, these compounds may enhance T-cell responses against tumors .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in various cancer models:

- Study on Breast Cancer Cells : A study evaluated a series of oxadiazole derivatives for their antiproliferative effects on MCF-7 breast cancer cells. The results revealed significant G2/M phase arrest and apoptosis induction, suggesting that these compounds could serve as potential chemotherapeutics .

| Compound | IC (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 52 | MCF-7 | Tubulin inhibition |

| Compound B | 74 | MDA-MB-231 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. However, detailed studies on the toxicity and side effects specific to this compound are still needed to assess its safety for clinical use.

Q & A

Q. Key Reaction Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous toluene or DCM | |

| Temperature | Reflux (~110°C for toluene) | |

| Crystallization | EtOH–AcOH (2:1) |

Basic: How is this compound characterized using spectroscopic methods?

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the methyl group on the oxadiazole ring. Thiophene protons appear as multiplet signals at δ 6.8–7.5 ppm .

- ¹³C NMR : The urea carbonyl (C=O) resonates at ~155–160 ppm, while oxadiazole carbons appear at 165–170 ppm .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ corresponds to the urea C=O stretch, and bands at 1540 cm⁻¹ indicate C-N vibrations in the oxadiazole ring .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., benzo[d]thiazole-urea derivatives) to resolve ambiguities .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer :

The ICReDD framework () integrates quantum chemical calculations and experimental feedback to streamline synthesis:

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for urea bond formation .

Solvent Optimization : Computational solvation models predict solvent effects on reaction kinetics (e.g., toluene vs. acetonitrile) .

Machine Learning : Train models on existing urea synthesis data to predict optimal molar ratios and catalyst requirements .

Q. Example Workflow :

| Step | Tool/Technique | Outcome |

|---|---|---|

| Transition State | Gaussian (DFT) | Identified low-energy pathway |

| Solvent Screening | COSMO-RS | Selected toluene for higher yield |

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer :

Contradictions often arise from tautomerism or solvent-dependent shifts. Strategies include:

- Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between urea and isourea forms, which alters peak splitting .

- Deuterated Solvents : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- X-ray Crystallography : Resolve ambiguities in functional group assignments by determining the crystal structure .

Case Study : A study on thione-thiol tautomerism in oxadiazole derivatives () used IR and NMR to confirm the dominant tautomer under specific pH conditions .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Q. Methodological Answer :

- Antimicrobial Assays :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening :

- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with GI₅₀ values calculated from dose-response curves .

- Enzyme Inhibition :

- Kinase Assays : Monitor ATPase activity via fluorescence-based kits (e.g., Adapta™) to identify kinase targets .

Q. Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

Q. Stability Profile :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7.4 (RT) | >90% intact after 72 hrs | |

| UV Exposure | 50% degradation after 6 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.